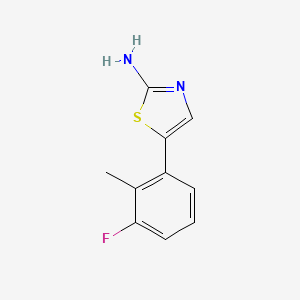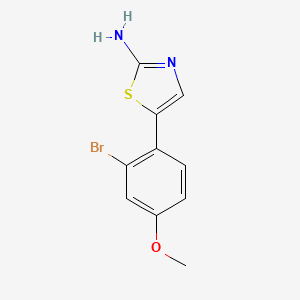
5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound has a bromine atom and a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of 2-bromo-4-methoxyaniline with thiourea under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which can be further explored for their chemical properties.
Industry: It is used in the development of new materials and chemical products, including dyes and biocides.
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of organism being studied .
Vergleich Mit ähnlichen Verbindungen
5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
These compounds share a similar thiazole core structure but differ in the substituents attached to the thiazole ring. The presence of different substituents can significantly influence their chemical properties and biological activities, making each compound unique in its own right .
Eigenschaften
Molekularformel |
C10H9BrN2OS |
|---|---|
Molekulargewicht |
285.16 g/mol |
IUPAC-Name |
5-(2-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
ZHGOVHAIRVASOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CN=C(S2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


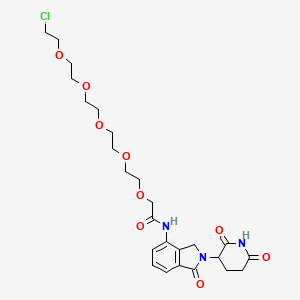
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
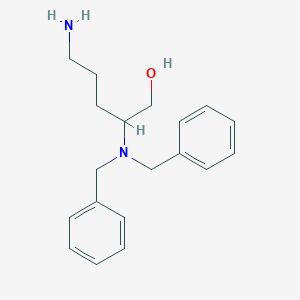
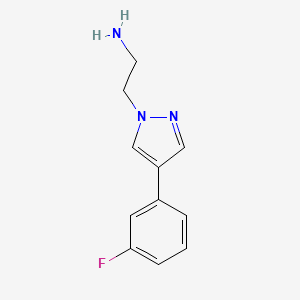
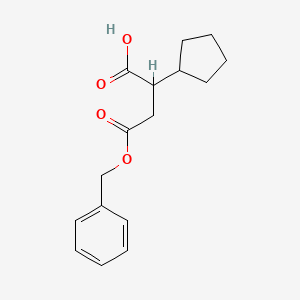
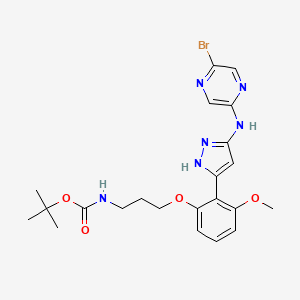
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
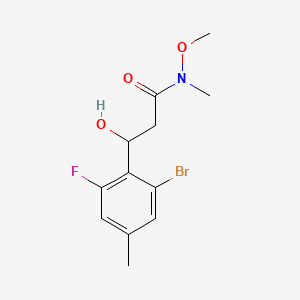


![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
